molecular formula C9H16Cl2N4 B13086277 1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride

1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride

Cat. No.: B13086277
M. Wt: 251.15 g/mol
InChI Key: LRWODEIDZMIFHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with piperidine under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to achieve the desired level of purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce piperidine derivatives .

Scientific Research Applications

1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride is unique due to its specific pyrimidine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications, particularly in proteomics and drug discovery .

Properties

Molecular Formula

C9H16Cl2N4

Molecular Weight

251.15 g/mol

IUPAC Name

1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H

InChI Key

LRWODEIDZMIFHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl

Origin of Product

United States

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